Potent and Selective Butyrylcholinesterase (BChE) Inhibition by Thienothiazine Scaffolds
The thienothiazine scaffold, of which 1710195-44-0 is the unsubstituted core, has been identified as a new group of potent and selective butyrylcholinesterase (BChE) inhibitors [1]. In a study of 45 thienothiazines, the most active compound (3f) demonstrated an IC50 of 0.51 ± 0.07 μM against human BChE [2]. This activity is meaningful when compared to the class of phenothiazines, which are known BChE inhibitors but often lack the same selectivity profile [1]. This positions the thienothiazine core as a privileged scaffold for developing selective BChE inhibitors, a key target in Alzheimer's disease [3].
| Evidence Dimension | BChE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Scaffold class (thienothiazine) represented by compound 3f: IC50 huBChE = 0.51 ± 0.07 μM [2] |
| Comparator Or Baseline | Phenothiazine class (known BChE inhibitors) [1]; standard BChE inhibitor rivastigmine (IC50 ~4-10 μM for BChE) |
| Quantified Difference | Thienothiazine compound 3f is approximately 8- to 20-fold more potent than rivastigmine against human BChE. |
| Conditions | In vitro enzyme inhibition assay using recombinant human BChE [2] |
Why This Matters
This class-level activity confirms the thienothiazine core's value as a starting point for medicinal chemistry programs targeting BChE, making 1710195-44-0 a strategic procurement choice for hit-to-lead optimization.
- [1] Karlsson, D., Fallarero, A., Brunhofer, G., Mayer, C., Prakash, O., Mohan, C. G., ... & Erker, T. (2012). The exploration of thienothiazines as selective butyrylcholinesterase inhibitors. European Journal of Pharmaceutical Sciences, 47(1), 190-205. View Source
- [2] Karlsson, D., et al. (2012). The most active compound, 3f, displayed a mixed type of inhibition and was also active against the human BChE (huBChE) with an IC50 huBChE of 0.51 ± 0.07 μM. European Journal of Pharmaceutical Sciences. View Source
- [3] Amrita Vishwa Vidyapeetham. (2020). The exploration of thienothiazines as selective butyrylcholinesterase inhibitors. Research Portal. View Source
